molecular formula C9H14NO3P B8709985 Phosphonic acid, 2-pyridyl-, diethyl ester

Phosphonic acid, 2-pyridyl-, diethyl ester

Cat. No. B8709985
M. Wt: 215.19 g/mol
InChI Key: ANRDLKWBUFTLIB-UHFFFAOYSA-N
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Patent
US04163850

Procedure details

To pyridine N-oxide (19 g; 0.2 mole) was added dimethyl sulfate (25.2 g; 0.2 mole) during 30 minutes. The reaction was completed by heating at 100° C. for two hours yielding N-methoxy pyridinium methosulfate. Diethyl sodio phosphonate was prepared by dissolving sodium (4.6 g; 0.2 mole) in a solution of diethyl phosphite (27.6 g; 0.2 mole) in dioxane (100 ml) in an argon atmosphere. The N-methoxy pyridinium quaternary was suspended in toluene by stirring while the diethyl sodio phosphonate solution was added. The reaction flask was cooled to maintain the temperature at 25°-35° C. After stirring for 11/2 hours, water (100 ml) was added and the organic product isolated by chloroform extraction. Evaporation of the chloroform extract and distillation yielded diethyl pyridine-2-phosphonate with a small amount of diethyl pyridine 4-phosphonate. Yield -- 14g (33%) bp 140°-8° C./1.5 mm. The presence of the two isomers was established by infrared absorption; 2-isomer 13.3 μ (strong, 4 adjacent hydrogen) and 4 isomer, 12.3 μ (weak, 2 adjacent hydrogen).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
N-methoxy pyridinium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
diethyl sodio phosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].[P:2]([O-:9])([O:6][CH2:7][CH3:8])[O:3][CH2:4][CH3:5].CO[N+:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.O>O1CCOCC1.C1(C)C=CC=CC=1.C(Cl)(Cl)Cl>[N:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[P:2]([O:6][CH2:7][CH3:8])(=[O:9])[O:3][CH2:4][CH3:5] |^1:0|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
[Na]
Name
Quantity
27.6 g
Type
reactant
Smiles
P(OCC)(OCC)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
N-methoxy pyridinium
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO[N+]1=CC=CC=C1
Step Three
Name
diethyl sodio phosphonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Diethyl sodio phosphonate was prepared
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction flask was cooled
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at 25°-35° C
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Evaporation of the chloroform
EXTRACTION
Type
EXTRACTION
Details
extract
DISTILLATION
Type
DISTILLATION
Details
distillation

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)P(OCC)(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.